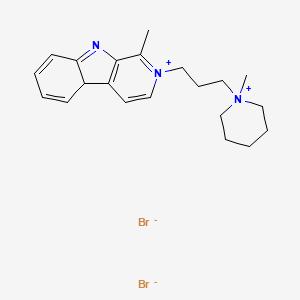
9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide is a chemical compound with the molecular formula C21H29Br2N3. It is known for its unique structure, which includes a pyridoindolium core and a piperidinio propyl side chain. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide typically involves the following steps:
Formation of the Pyridoindolium Core: The pyridoindolium core is synthesized through a series of condensation reactions involving appropriate starting materials such as indole derivatives and pyridine derivatives.
Introduction of the Piperidinio Propyl Side Chain: The piperidinio propyl side chain is introduced through alkylation reactions, where the piperidine ring is alkylated with a suitable alkyl halide.
Bromination: The final step involves the bromination of the compound to form the dibromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents and careful control of reaction conditions.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromide ions.
Applications De Recherche Scientifique
9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, bromide (1:2)
- Other Pyridoindolium Derivatives
Uniqueness
9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide is unique due to its specific structural features, such as the dibromide salt form and the presence of both pyridoindolium and piperidinio propyl moieties. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
63885-40-5 |
|---|---|
Formule moléculaire |
C21H29Br2N3 |
Poids moléculaire |
483.3 g/mol |
Nom IUPAC |
1-methyl-2-[3-(1-methylpiperidin-1-ium-1-yl)propyl]-4bH-pyrido[3,4-b]indol-2-ium;dibromide |
InChI |
InChI=1S/C21H29N3.2BrH/c1-17-21-19(18-9-4-5-10-20(18)22-21)11-13-23(17)12-8-16-24(2)14-6-3-7-15-24;;/h4-5,9-11,13,18H,3,6-8,12,14-16H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
SRLCHVJVHAVSJB-UHFFFAOYSA-L |
SMILES canonique |
CC1=[N+](C=CC2=C1N=C3C2C=CC=C3)CCC[N+]4(CCCCC4)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



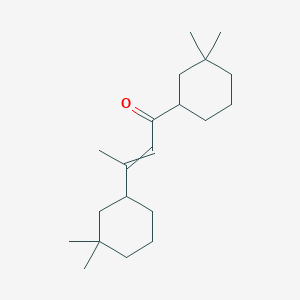
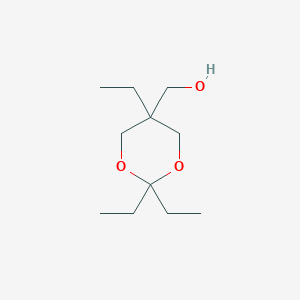
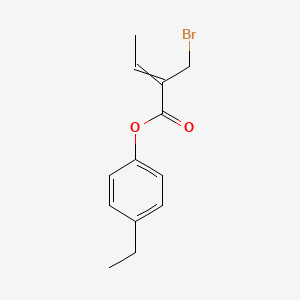
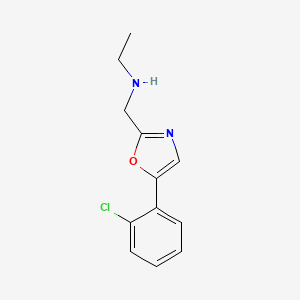
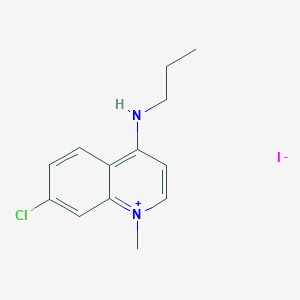
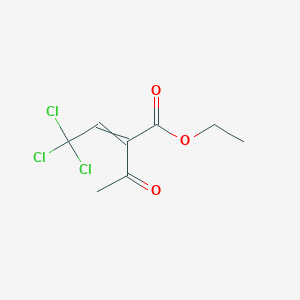
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
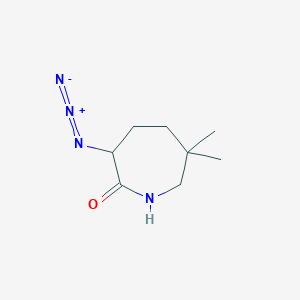

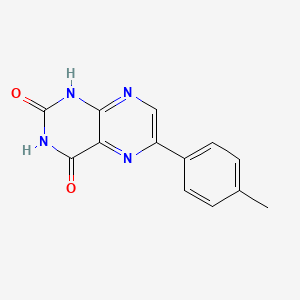
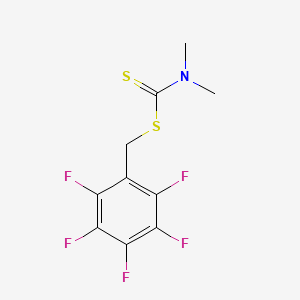
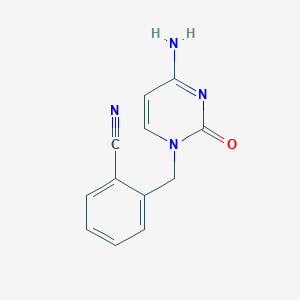
![sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate](/img/structure/B14501437.png)
